molecular formula C13H16N6O B11704077 3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-methyl-1,2,4-triazin-5-ol

3-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11704077
M. Wt: 272.31 g/mol
InChI Key: CHUGXVAGODDXLG-RIYZIHGNSA-N
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Description

3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, and a triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines .

Scientific Research Applications

3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C13H16N6O

Molecular Weight

272.31 g/mol

IUPAC Name

3-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H16N6O/c1-9-12(20)15-13(18-16-9)17-14-8-10-4-6-11(7-5-10)19(2)3/h4-8H,1-3H3,(H2,15,17,18,20)/b14-8+

InChI Key

CHUGXVAGODDXLG-RIYZIHGNSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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